MFCD18317772
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Overview
Description
. This compound is part of the pyridinecarboxylic acid family and features a chloro and tert-butylphenyl substituent, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
The synthesis of MFCD18317772 involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the chloro and tert-butylphenyl groups. One common synthetic route includes:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution with tert-Butylphenyl Group: This step involves a substitution reaction where the tert-butylphenyl group is introduced using a suitable aryl halide and a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
MFCD18317772 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the chloro group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
MFCD18317772 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of MFCD18317772 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
MFCD18317772 can be compared with other similar compounds, such as:
3-Pyridinecarboxylic acid derivatives: These compounds share the pyridinecarboxylic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Chloropyridines: Compounds with a chloro substituent on the pyridine ring, which may exhibit similar reactivity but different applications.
tert-Butylphenyl derivatives: These compounds have the tert-butylphenyl group, which imparts unique steric and electronic properties .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(17)18-9-11/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOEJJTNVBKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687745 |
Source
|
Record name | 5-(4-tert-Butylphenyl)-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-30-1 |
Source
|
Record name | 5-(4-tert-Butylphenyl)-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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